3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine
Description
Properties
CAS No. |
87040-72-0 |
|---|---|
Molecular Formula |
C25H37N5O2 |
Molecular Weight |
439.6 g/mol |
IUPAC Name |
3,6-bis[2-(diethylamino)ethoxy]acridine-4,5-diamine |
InChI |
InChI=1S/C25H37N5O2/c1-5-29(6-2)13-15-31-20-11-9-18-17-19-10-12-21(32-16-14-30(7-3)8-4)23(27)25(19)28-24(18)22(20)26/h9-12,17H,5-8,13-16,26-27H2,1-4H3 |
InChI Key |
QWVBCPIXQKIUTC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=C(C2=NC3=C(C=CC(=C3N)OCCN(CC)CC)C=C2C=C1)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of Diphenylamine Derivatives
A classical method involves cyclizing diphenylamine precursors under acidic conditions. For example, 1,3-phenylenediamine is heated with formic acid and zinc chloride in glycerol to form 3,6-diaminoacridine intermediates. This approach, adapted from early acridine syntheses, yields the core structure but requires optimization to introduce ethoxy and diethylamino groups.
Reaction Conditions :
Palladium-Catalyzed Coupling
Modern approaches use Suzuki-Miyaura coupling to build the acridine core. For instance, boronic acid-functionalized intermediates are coupled with halogenated benzene derivatives in the presence of Pd(PPh₃)₄. This method offers better regiocontrol for subsequent functionalization.
Example Protocol :
3,6-Dibromoacridine (1 eq), bis(pinacolato)diboron (2.2 eq), Pd(PPh₃)₄ (0.03 eq), KOAc (5 eq)
Solvent: 1,4-Dioxane
Temperature: 85°C, 5 h
Yield: 45%
Introduction of 4,5-Diamino Groups
Amination at positions 4 and 5 is achieved via nitration followed by reduction:
Nitration
The acridine core is nitrated using mixed acids (HNO₃/H₂SO₄) at 0–5°C. For 3,6-disubstituted acridines, this selectively targets positions 4 and 5 due to electronic effects.
Reduction of Nitro Groups
Nitro groups are reduced to amines using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl.
Optimized Conditions :
Functionalization with Diethylaminoethoxy Side Chains
The 3,6-positions are modified via nucleophilic substitution or Mitsunobu reactions:
Alkylation with Diethylaminoethyl Chloride
A two-step process introduces the ethoxy-diethylamino groups:
Ethoxylation :
Acridine intermediates react with ethylene glycol ditosylate in DMF/K₂CO₃ to install ethoxy bridges.3,6-Dihydroxyacridine-4,5-diamine (1 eq), ethylene glycol ditosylate (2.2 eq) Base: K₂CO₃ (3 eq) Solvent: DMF, 80°C, 12 h Yield: 70%Amination with Diethylamine :
The ethoxy intermediates undergo nucleophilic substitution with diethylamine in refluxing THF.3,6-Bis(2-chloroethoxy)acridine-4,5-diamine (1 eq), diethylamine (4 eq) Solvent: THF, 60°C, 24 h Yield: 65%
Mitsunobu Reaction for Direct Coupling
For higher regioselectivity, the Mitsunobu reaction links pre-formed diethylaminoethanol to the acridine core:
3,6-Dihydroxyacridine-4,5-diamine (1 eq), diethylaminoethanol (2.2 eq), DIAD (2.2 eq), PPh₃ (2.2 eq)
Solvent: THF, 0°C → RT, 12 h
Yield: 75%
Purification and Characterization
Final purification typically involves:
- Column Chromatography : Silica gel with CH₂Cl₂/MeOH (9:1)
- Recrystallization : Morpholine or ethanol/water mixtures
- Analytical Data :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Classical Cyclization | Low-cost reagents | Low regioselectivity, byproducts | 50–60 |
| Suzuki Coupling | High regiocontrol | Expensive catalysts | 45–70 |
| Mitsunobu Reaction | Direct coupling, no intermediates | Requires stoichiometric PPh₃ | 70–75 |
Chemical Reactions Analysis
Types of Reactions
3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinone derivatives.
Reduction: Reduction of the acridine core can lead to dihydroacridine derivatives.
Substitution: Substitution reactions can occur at the amino or ether groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various acridine derivatives, such as quinones, dihydroacridines, and substituted acridines .
Scientific Research Applications
3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe.
Biology: Investigated for its DNA-binding properties and potential as an anticancer agent.
Medicine: Explored for its antimicrobial and antiprotozoal activities.
Industry: Utilized in the development of photophysical materials and organoelectronics.
Mechanism of Action
The compound exerts its effects primarily through DNA intercalation. This involves the insertion of the acridine moiety between DNA base pairs, disrupting the helical structure and affecting biological processes such as replication and transcription. The intercalation is driven by charge transfer and π-stacking interactions .
Comparison with Similar Compounds
Acridine Derivatives with Varied Substituents
The following table compares 3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine with key analogs:
Key Observations :
- Substituent Effects: Replacing diethylaminoethoxy with piperidinoethoxy (Example 8, ) introduces bulkier amine groups, reducing solubility but enhancing lipophilicity for membrane penetration.
- Functional Group Impact: The diamine groups in the target compound improve nucleophilic reactivity compared to dimethanol or diformyl derivatives, enabling diverse chemical modifications .
- Thermal Stability: Dimethanol derivatives exhibit higher melting points (242–244°C), likely due to hydrogen bonding, whereas diamine analogs may prioritize solubility over thermal resilience .
Non-Acridine Compounds with Diethylaminoethoxy Moieties
- Structure: A benzofuran derivative with diethylaminoethoxy and diiodophenyl groups.
- Comparison: While both compounds share diethylaminoethoxy substituents, amiodarone’s benzofuran core and iodine atoms confer distinct antiarrhythmic properties, contrasting with the acridine-based immunomodulatory focus of the target compound .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, acridine derivatives often involve refluxing intermediates with alkylating agents (e.g., diethylaminoethyl chloride) in polar aprotic solvents like DMF or dioxane. Optimization includes adjusting stoichiometry, temperature (e.g., 75–100°C), and reaction duration (5–7 hours). Catalysts like triethylamine or molecular sieves may enhance yields. Purification typically involves recrystallization or column chromatography using silica gel . Monitoring via TLC (with UV visualization) ensures reaction completion .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and diethylaminoethoxy side chains.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).
- Elemental analysis to validate empirical formula.
- UV-Vis spectroscopy to detect acridine’s characteristic absorption bands (e.g., ~260 nm and ~360 nm) .
Advanced Research Questions
Q. How can researchers evaluate the DNA-binding affinity of this compound, and what experimental controls are essential?
- Methodological Answer :
- UV-Vis titration : Monitor hypochromicity and red shifts in the acridine spectrum upon adding DNA (e.g., calf thymus DNA). Calculate binding constants (Kb) using the Benesi-Hildebrand equation.
- Fluorescence quenching : Measure emission intensity changes (excitation ~360 nm) with increasing DNA concentration.
- Ethidium bromide displacement assays : Use fluorescence polarization to confirm intercalation.
- Controls : Include scrambled DNA or RNA to test specificity, and use known intercalators (e.g., ethidium) for calibration .
Q. What strategies resolve contradictions in reported biological activities of structurally related acridine derivatives (e.g., antiviral vs. anticancer effects)?
- Methodological Answer :
- Dose-response profiling : Test the compound across multiple concentrations (nM–µM) in diverse cell lines (e.g., L929 fibroblasts, HeLa) and viral models (e.g., VSV, HSV-1).
- Mechanistic studies : Perform RNA-seq or proteomics to identify differentially expressed pathways.
- Structural analogs : Synthesize derivatives with modified diethylaminoethoxy groups or acridine core substitutions to isolate activity drivers.
- Statistical validation : Use ANOVA or Bayesian meta-analysis to reconcile conflicting datasets .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced target specificity?
- Methodological Answer :
- Modify substituents : Replace diethylamino groups with bulkier amines (e.g., piperazine) to alter steric effects. Adjust ethoxy chain length to modulate solubility.
- Functional assays : Test derivatives in parallel for cytotoxicity (MTT assay), DNA binding, and enzymatic inhibition (e.g., topoisomerase II).
- Molecular docking : Simulate interactions with target proteins (e.g., DNA gyrase) using software like AutoDock Vina. Prioritize derivatives with higher binding scores .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data in acridine derivative studies?
- Methodological Answer :
- Non-linear regression : Fit data to sigmoidal models (e.g., log(inhibitor) vs. response) to calculate IC₅₀ values.
- Hill slope analysis : Assess cooperativity in dose-response curves.
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare multiple derivatives.
- Software tools : Use GraphPad Prism or R packages (drc, ggplot2) for visualization .
Q. How should researchers address discrepancies in synthetic yields between batch reactions?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent ratio, catalyst loading).
- In-line monitoring : Employ FTIR or ReactIR to track intermediate formation in real time.
- Scale-up protocols : Ensure consistent stirring rates and heating uniformity in larger reactors.
- Impurity profiling : Identify byproducts via LC-MS and adjust purification steps (e.g., gradient elution in HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
